molecular formula C11H12BrNO B8076200 (6-Bromopyridin-2-yl)(cyclopentyl)methanone

(6-Bromopyridin-2-yl)(cyclopentyl)methanone

Cat. No.: B8076200
M. Wt: 254.12 g/mol
InChI Key: FKJOROBWWGKLRA-UHFFFAOYSA-N
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Description

(6-Bromopyridin-2-yl)(cyclopentyl)methanone is a chemical compound with the molecular formula C11H12BrNO and a molecular weight of 254.12 g/mol. This compound is characterized by the presence of a bromine atom attached to the 6th position of a pyridine ring, and a cyclopentyl group attached to the 2nd position of the same ring, forming a ketone functional group.

Synthetic Routes and Reaction Conditions:

  • Bromination of Pyridine Derivatives: The compound can be synthesized by brominating pyridine derivatives followed by subsequent reactions to introduce the cyclopentyl group.

  • Cyclopentyl Ketone Formation: The cyclopentyl group can be introduced through a Friedel-Crafts acylation reaction using cyclopentanone and an appropriate halogenating agent.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts and controlled reaction environments to achieve the desired product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be performed to reduce the bromine atom or other functional groups present in the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones can be formed.

  • Reduction Products: Alcohols and amines are common reduction products.

  • Substitution Products: Different halides, alcohols, and amines can be introduced at the bromine position.

Scientific Research Applications

(6-Bromopyridin-2-yl)(cyclopentyl)methanone has several applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

  • Medicine: Explored for its therapeutic potential in drug discovery and development.

  • Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

(6-Bromopyridin-2-yl)(cyclopentyl)methanone can be compared to other similar compounds, such as (6-Bromopyridin-2-yl)(cyclopropyl)methanone and other brominated pyridine derivatives. The uniqueness of this compound lies in its specific structural features and the presence of the cyclopentyl group, which can influence its reactivity and biological activity.

Comparison with Similar Compounds

  • (6-Bromopyridin-2-yl)(cyclopropyl)methanone

  • Other brominated pyridine derivatives

Properties

IUPAC Name

(6-bromopyridin-2-yl)-cyclopentylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c12-10-7-3-6-9(13-10)11(14)8-4-1-2-5-8/h3,6-8H,1-2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJOROBWWGKLRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2=NC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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